molecular formula C14H17N3O4S B15107510 2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)-N-phenylacetamide

2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)-N-phenylacetamide

Cat. No.: B15107510
M. Wt: 323.37 g/mol
InChI Key: AZZOXYHTEHZRMX-UHFFFAOYSA-N
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Description

2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)-N-phenylacetamide is a complex organic compound with a unique structure that includes an oxazole ring, a sulfonamide group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)-N-phenylacetamide typically involves multiple steps. One common route starts with the preparation of the oxazole ring, followed by the introduction of the sulfonamide group. The final step involves the acylation of the phenylacetamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)-N-phenylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors. The oxazole ring may contribute to the compound’s stability and binding affinity. Overall, the compound’s effects are mediated by its ability to modulate biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)acetamide
  • 3,4-dimethyl-N-[2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)ethyl]benzamide
  • 2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)benzene-1-carbothioamide

Uniqueness

2-(N-methyl3,5-dimethyl-1,2-oxazole-4-sulfonamido)-N-phenylacetamide is unique due to its specific combination of functional groups and structural features The presence of the oxazole ring and sulfonamide group provides distinct chemical properties and reactivity compared to similar compounds

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]-N-phenylacetamide

InChI

InChI=1S/C14H17N3O4S/c1-10-14(11(2)21-16-10)22(19,20)17(3)9-13(18)15-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,15,18)

InChI Key

AZZOXYHTEHZRMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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